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Executive Summary

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine
kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1][2] This dual inhibitory action
presents a promising therapeutic strategy for hematological malignancies, particularly Acute
Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and
FGFR pathway activation is implicated in therapeutic resistance.[3][4] Preclinical studies have
demonstrated the potential of MAX-40279 to overcome resistance to existing FLT3 inhibitors
and to achieve high concentrations in the bone marrow, the primary site of leukemic cell
proliferation.[3] This document provides a comprehensive overview of the preclinical data,
mechanism of action, and experimental methodologies related to MAX-40279.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of
both FLT3 and FGFR. In many cases of AML, mutations in the FLT3 gene, such as internal
tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive
activation of the receptor and downstream signaling pathways that promote cell proliferation
and survival. MAX-40279 has been shown to be effective against both wild-type and mutated
forms of FLT3, including the D835Y mutant which can confer resistance to other FLT3 inhibitors
like quizartinib and sorafenib.
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Furthermore, the activation of the FGF/FGFR signaling pathway in the bone marrow
microenvironment has been identified as a key mechanism of resistance to FLT3-targeted
therapies. By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 is designed to
abrogate this resistance mechanism, offering a more durable therapeutic response. The
inhibition of these pathways ultimately leads to the suppression of downstream signaling
cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, resulting in decreased tumor
cell proliferation and survival.

Quantitative Data Summary

While specific IC50 values from a primary publication are not publicly available, preclinical
evaluations have characterized MAX-40279 as a potent and selective dual kinase inhibitor. The
available guantitative data from in vivo studies are summarized below.

Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

. ] Tumor
Animal . Relevant Dosing
Cell Line . . Growth Reference
Model Mutation Regimen o
Inhibition
12 mg/kg,
p.o., twice Significant
Mouse MV4-11 FLT3-ITD _ T
daily for 21- inhibition
28 days
12 mg/kg,
FGFR1 p.o., twice Significant
Mouse KG-1 . ] S
Fusion daily for 21- inhibition
28 days
Patient- 12 mg/kg, o
. Effective in
derived - p.o., once
Mouse Not specified ) 43% of
xenograft daily for 7
samples
(PDX) days
Overall AML
Xenograft Not specified Not specified Not specified 58% to 106%
Models
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Table 2: Pharmacokinetic Properties of MAX-40279

Species Administration Key Finding Reference

Significantly higher
) drug concentration in
Rat (SD) Oral (single dose)
bone marrow

compared to plasma.

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies of MAX-40279 have not
been publicly released. However, based on the descriptions of the experiments conducted, the
following are generalized protocols representative of the methodologies likely employed.

In Vitro Kinase Inhibition Assay (Generalized)

This assay is used to determine the concentration of MAX-40279 required to inhibit 50% of the
activity (IC50) of a specific kinase.

e Reagents and Materials: Recombinant human FLT3 (wild-type and mutant forms) and FGFR
(1, 2, and 3) kinases, appropriate kinase-specific peptide substrate, ATP, kinase assay buffer,
384-well plates, plate reader.

e Procedure:
1. A serial dilution of MAX-40279 is prepared in the kinase assay buffer.

2. The recombinant kinase and its specific peptide substrate are added to the wells of the
384-well plate.

3. The MAX-40279 dilutions are added to the wells, and the plate is incubated for a
predetermined period to allow for inhibitor binding.

4. The kinase reaction is initiated by the addition of ATP.

5. The reaction is allowed to proceed for a specified time at a controlled temperature.
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6. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

7. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (Generalized)

This assay measures the effect of MAX-40279 on the viability and proliferation of AML cell
lines.

» Reagents and Materials: AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR
aberrations), cell culture medium, fetal bovine serum, penicillin/streptomycin, MAX-40279,
96-well plates, a reagent for measuring cell viability (e.g., MTT, resazurin, or a luminescence-
based ATP assay), plate reader.

e Procedure:
1. AML cells are seeded into 96-well plates at a predetermined density.
2. A serial dilution of MAX-40279 is prepared and added to the wells.

3. The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell
culture conditions.

4. The cell viability reagent is added to each well according to the manufacturer's
instructions.

5. After a further incubation period, the absorbance or luminescence is measured using a
plate reader.

6. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated
from the dose-response curves.

In Vivo AML Xenograft Model (Generalized)

This protocol describes how to assess the anti-tumor efficacy of MAX-40279 in a mouse model
of AML.
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» Reagents and Materials: Immunocompromised mice (e.g., NOD/SCID or NSG), AML cell
lines (e.g., MV4-11, KG-1), Matrigel (optional), MAX-40279 formulation for oral gavage,
vehicle control, calipers, animal scales.

e Procedure:
1. AML cells are harvested and resuspended in a suitable medium, with or without Matrigel.

2. The cell suspension is subcutaneously injected into the flank of the immunocompromised
mice.

3. Tumors are allowed to grow to a palpable size.
4. Mice are randomized into treatment and control groups.

5. MAX-40279 is administered orally (p.0.) at a specified dose and schedule (e.g., 12 mg/kg,
twice daily). The control group receives the vehicle.

6. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume =
0.5 x Length x Width?).

7. Body weight is monitored as an indicator of toxicity.
8. At the end of the study, the percentage of tumor growth inhibition is calculated.
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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
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Caption: Preclinical to clinical development workflow for MAX-40279.
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Caption: MAX-40279 overcomes resistance by dual pathway inhibition.

Conclusion

MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for
its development in hematological malignancies, particularly AML. Its ability to target both a
primary oncogenic driver and a key resistance pathway, coupled with favorable
pharmacokinetic properties in the bone marrow, suggests it may offer a significant clinical
advantage over existing therapies. Further clinical investigation is warranted to fully elucidate
its safety and efficacy profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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